molecular formula C12H14F3NO B1324897 3-[4-(Trifluoromethyl)phenoxy]piperidine CAS No. 902836-91-3

3-[4-(Trifluoromethyl)phenoxy]piperidine

Cat. No.: B1324897
CAS No.: 902836-91-3
M. Wt: 245.24 g/mol
InChI Key: ZTOREIFGFMIKJW-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenoxy]piperidine is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a piperidine ring

Scientific Research Applications

3-[4-(Trifluoromethyl)phenoxy]piperidine has several scientific research applications:

Safety and Hazards

“3-[4-(Trifluoromethyl)phenoxy]piperidine” is considered hazardous. It can cause severe skin burns and eye damage. It is also a flammable liquid and vapour .

Biochemical Analysis

Biochemical Properties

3-[4-(Trifluoromethyl)phenoxy]piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with dopamine D3 receptors, which are involved in neurotransmission . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of calcitonin gene-related peptide (CGRP) receptors, which play a role in pain transmission and vascular regulation . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing that prolonged exposure can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have shown that there is a threshold effect, where the compound’s efficacy plateaus at a certain dosage . Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for determining the compound’s potential therapeutic applications and its impact on overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effect on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenoxy]piperidine typically involves the reaction of 4-(Trifluoromethyl)phenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenoxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trifluoromethyl)phenoxy]piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11/h3-6,11,16H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOREIFGFMIKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639906
Record name 3-[4-(Trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-91-3
Record name 3-[4-(Trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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